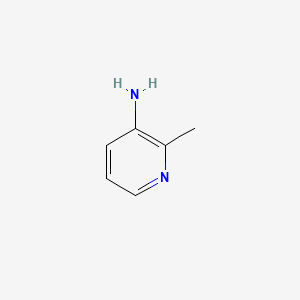

3-Amino-2-methylpyridine

Description

The exact mass of the compound 3-Amino-2-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-6(7)3-2-4-8-5/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFPJJJRNUZCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341368 | |

| Record name | 3-Amino-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-10-2 | |

| Record name | 3-Amino-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3-Amino-2-methylpyridine

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylpyridine, also known as 3-amino-2-picoline, is a versatile heterocyclic amine with significant applications in medicinal chemistry and materials science.[1] Its unique structural features make it a valuable building block in the synthesis of a variety of biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the fields of drug design and agrochemical formulation where properties like solubility and lipophilicity are critical determinants of a compound's efficacy and bioavailability.[1] This guide provides a comprehensive overview of the core , details the experimental methodologies for their determination, and illustrates key workflows and conceptual relationships.

Physicochemical Data

The fundamental are summarized in the table below. These parameters are essential for predicting the behavior of the molecule in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂ | [1][2][3] |

| Molecular Weight | 108.14 g/mol | [1][2][3] |

| Appearance | Off-white to white crystalline solid | [1][4] |

| Melting Point | 114-119 °C | [2][4][5] |

| Boiling Point | 236.846 °C (at 760 mmHg) | [4] |

| Density | 1.068 g/cm³ | [4] |

| pKa | 6.89 ± 0.10 (Predicted) | [4] |

| LogP (Octanol-Water Partition Coefficient) | 1.55340 | [4] |

| Solubility | Soluble in Methanol | [4] |

Experimental Protocols

The determination of the physicochemical properties listed above relies on established analytical techniques. The following sections detail the general experimental protocols for these key measurements.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard technique for its determination.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes (sealed at one end), thermometer, and a sample of 3-Amino-2-methylpyridine.

-

Procedure:

-

A small amount of finely powdered, dry 3-Amino-2-methylpyridine is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The range between these two temperatures is reported as the melting point.

-

Boiling Point Determination by Distillation

The boiling point is determined for liquid substances at a given pressure. For a high-boiling solid like 3-Amino-2-methylpyridine, this would typically be performed under reduced pressure to prevent decomposition, with the value extrapolated to atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and a vacuum source if performing vacuum distillation.

-

Procedure:

-

A sample of 3-Amino-2-methylpyridine is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

-

The sample is heated gently. The temperature is recorded when the liquid boils and a stable ring of condensate is observed on the thermometer. This stable temperature is the boiling point.

-

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like 3-Amino-2-methylpyridine, the pKa of its conjugate acid is determined.

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Procedure:

-

A precise amount of 3-Amino-2-methylpyridine is dissolved in a known volume of water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong acid, and the pH is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point on the curve.

-

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption and distribution in biological systems.

-

Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC, n-octanol, and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

-

Procedure:

-

The n-octanol and aqueous buffer are mutually saturated by shaking them together and allowing the phases to separate.

-

A known concentration of 3-Amino-2-methylpyridine is dissolved in the aqueous phase.

-

A known volume of this solution is mixed with a known volume of the saturated n-octanol in a separatory funnel.

-

The mixture is shaken until equilibrium is reached (typically for several hours).

-

The phases are allowed to separate completely.

-

The concentration of the compound in each phase is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a solid organic compound like 3-Amino-2-methylpyridine.

Caption: Workflow for Physicochemical Profiling.

Relationship of Physicochemical Properties to Drug Development

This diagram illustrates how the core physicochemical properties of a compound like 3-Amino-2-methylpyridine influence key aspects of the drug development process.

Caption: Physicochemical Properties in Drug Development.

Conclusion

The define its behavior in chemical and biological environments, making their accurate determination a critical step in its application for research and development. As a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, the data and methodologies presented in this guide serve as a foundational resource for scientists and researchers.[1] The interplay between properties such as solubility, lipophilicity, and ionization state is fundamental to the design of new molecular entities with desired therapeutic or functional characteristics.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique structural motif is incorporated into a variety of pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthesis routes for 3-Amino-2-methylpyridine, complete with detailed experimental protocols, quantitative data for comparison, and a visual representation of the synthetic pathways.

Core Synthesis Routes

The synthesis of 3-Amino-2-methylpyridine is predominantly achieved through two main strategies: the reduction of a nitro precursor and, to a lesser extent, direct amination methodologies. The most common and well-documented approach involves the synthesis of 2-methyl-3-nitropyridine followed by its reduction to the desired amine.

Route 1: Reduction of 2-Methyl-3-nitropyridine

This is the most widely employed and reliable method for the preparation of 3-Amino-2-methylpyridine. The synthesis begins with the formation of the key intermediate, 2-methyl-3-nitropyridine, which is then reduced to the target compound.

Step 1a: Synthesis of 2-Methyl-3-nitropyridine from 2-Chloro-3-nitropyridine

The initial step involves a condensation reaction between 2-chloro-3-nitropyridine and diethyl malonate, followed by decarboxylation under acidic conditions.[1][2]

Step 1b: Catalytic Hydrogenation of 2-Methyl-3-nitropyridine

The nitro group of 2-methyl-3-nitropyridine is then reduced to an amino group via catalytic hydrogenation.[2]

Route 2: Hofmann Rearrangement

While not as commonly cited for 3-Amino-2-methylpyridine itself, the Hofmann rearrangement of a pyridine-3-carboxamide derivative is a viable synthetic strategy, as demonstrated in the synthesis of the structurally similar 3-amino-2-chloro-4-methylpyridine.[3] This route would involve the preparation of 2-methylnicotinamide and its subsequent rearrangement.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key steps in the synthesis of 3-Amino-2-methylpyridine via the reduction of 2-methyl-3-nitropyridine.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Synthesis of 2-Methyl-3-nitropyridine | 2-Chloro-3-nitropyridine, Diethyl malonate, Sodium | Toluene, 6N Hydrochloric acid | 90-120, then reflux | 1.5, then 3.5 | 95 | [2] |

| Reduction of 2-Methyl-3-nitropyridine | 2-Methyl-3-nitropyridine | 10% Pd/C, Methanol, H₂ (0.5 MPa) | 30 | 15 | High | [2] |

Experimental Protocols

Protocol for Route 1: Reduction of 2-Methyl-3-nitropyridine

Step 1a: Preparation of 2-Methyl-3-nitropyridine [2]

-

A mixture of diethyl malonate (0.5 mol) and sodium (0.11 mol) is heated in an oil bath to 90°C and stirred for 1 hour.

-

The temperature is then increased to 120°C and stirring is continued for 45 minutes.

-

The reaction mixture is cooled to room temperature.

-

A toluene solution of 2-chloro-3-nitropyridine (0.1 mol) is added dropwise.

-

After the addition is complete, the reaction solution is heated to 110°C for 1.5 hours.

-

The mixture is then cooled to room temperature and stirred for 15 hours.

-

The solvent is removed under reduced pressure.

-

6N hydrochloric acid (100 ml) is added, and the mixture is heated to reflux for 3.5 hours.

-

After cooling to room temperature, the pH is adjusted to be alkaline with a saturated sodium carbonate solution.

-

The product is extracted with ethyl acetate, and the combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-methyl-3-nitropyridine.

Step 1b: Preparation of 3-Amino-2-methylpyridine [2]

-

2-Methyl-3-nitropyridine (0.1 mol) is dissolved in methanol.

-

10% Pd/C (0.1 g) is added to the solution.

-

The reaction is carried out in an autoclave under a hydrogen pressure of 0.5 MPa.

-

The mixture is heated to 30°C and reacted for 15 hours.

-

After the reaction is complete, the catalyst is removed by suction filtration.

-

The filtrate is condensed to obtain 3-amino-2-methylpyridine.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the primary synthesis route for 3-Amino-2-methylpyridine.

Caption: Synthesis of 3-Amino-2-methylpyridine via reduction of 2-methyl-3-nitropyridine.

References

- 1. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Amino-2-methylpyridine (CAS 3430-10-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylpyridine, also known by its synonyms 3-Amino-2-picoline and 2-Methylpyridin-3-amine, is a versatile heterocyclic building block of significant interest in the pharmaceutical, agrochemical, and material science sectors.[1] Its unique structural arrangement, featuring a pyridine ring substituted with both a methyl and an amino group, imparts valuable reactivity for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic profile, reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

3-Amino-2-methylpyridine is a white to off-white crystalline solid at room temperature.[2] It is reported to be soluble in methanol.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 3430-10-2 | [3][4] |

| Molecular Formula | C₆H₈N₂ | [4][5] |

| Molecular Weight | 108.14 g/mol | [4][5] |

| Appearance | White to gray to brown powder/crystal | [2] |

| Melting Point | 114-119 °C | [4] |

| Boiling Point | 236.8 °C at 760 mmHg | [3] |

| Density | 1.068 g/cm³ | [3] |

| pKa (Predicted) | 6.89 ± 0.10 | [3] |

| LogP (Predicted) | 1.55 | [3] |

| InChI Key | ZSFPJJJRNUZCEV-UHFFFAOYSA-N | [4] |

| SMILES | Cc1ncccc1N | [4] |

Synthesis and Manufacturing

A common and high-yielding method for the synthesis of 3-Amino-2-methylpyridine is the chemical reduction of the corresponding nitro compound, 2-methyl-3-nitropyridine.

Synthesis Workflow

The general workflow for the synthesis of 3-Amino-2-methylpyridine from 2-chloro-3-nitropyridine is depicted below. This involves the introduction of the methyl group followed by reduction of the nitro group.

Caption: Synthesis workflow for 3-Amino-2-methylpyridine.

Experimental Protocol: Reduction of 2-Methyl-3-nitropyridine

This protocol is based on established methods for the reduction of nitropyridines.[3]

-

Materials:

-

2-Methyl-3-nitropyridine

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium carbonate (or other suitable base)

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (or other suitable drying agent)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-3-nitropyridine (1.0 eq).

-

Add a mixture of ethanol and water as the solvent.

-

To this solution, add iron powder (typically 3-5 eq).

-

Heat the mixture to reflux and then add glacial acetic acid (catalytic amount) dropwise.

-

Continue heating at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium carbonate until the pH is approximately 8-9.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield crude 3-Amino-2-methylpyridine.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Spectroscopic Analysis

The structural characterization of 3-Amino-2-methylpyridine is accomplished through various spectroscopic techniques.

| Technique | Expected Characteristics | Reference(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) peak at m/z = 108. | [5] |

| Infrared (IR) Spectroscopy | N-H stretching (amine) ~3300-3500 cm⁻¹, C-H stretching (aromatic and methyl) ~2900-3100 cm⁻¹, C=C and C=N stretching (pyridine ring) ~1400-1600 cm⁻¹, N-H bending ~1600 cm⁻¹. | [6] |

| ¹H NMR | Aromatic protons in the range of δ 6.5-8.0 ppm, an amino group signal (broad singlet), and a methyl group signal (singlet) around δ 2.0-2.5 ppm. | [7] |

| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm and a methyl carbon signal around δ 15-25 ppm. | [7] |

Chemical Reactivity and Applications

3-Amino-2-methylpyridine is a valuable intermediate due to its reactive amino group and the pyridine scaffold. It participates in a variety of chemical transformations, making it a key component in the synthesis of pharmaceuticals and agrochemicals.[1]

Buchwald-Hartwig Amination

A prominent application of 3-Amino-2-methylpyridine is its use as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides or triflates.[8]

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol: Buchwald-Hartwig Amination

This representative protocol is adapted from established procedures for similar substrates.

-

Materials:

-

3-Amino-2-methylpyridine (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Pd₂(dba)₃ (palladium source, ~2 mol%)

-

Xantphos (ligand, ~4 mol%)

-

Sodium tert-butoxide (base, 1.4 eq)

-

Anhydrous toluene (solvent)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Seal the tube, evacuate, and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene, followed by the aryl bromide and 3-Amino-2-methylpyridine.

-

Seal the tube again and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

-

Biological Relevance and Drug Discovery

The 2-methylpyridin-3-amine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[9][10] Its utility stems from its ability to form key hydrogen bonds and participate in other non-covalent interactions within biological targets.

While 3-Amino-2-methylpyridine itself is not typically the final active pharmaceutical ingredient (API), it is a crucial precursor. For instance, derivatives of the related pyridine-2-methylamine scaffold have been identified as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a promising target for new anti-tuberculosis agents.[11] In these inhibitors, the pyridine nitrogen and the exocyclic amine can form critical interactions within the MmpL3 binding pocket.

Caption: Role of the aminopyridine scaffold in MmpL3 inhibition.

Safety and Handling

3-Amino-2-methylpyridine is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation.[4]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. Use a dust mask (e.g., N95) in powder form.[4]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep container tightly closed.[2]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-2-picoline|lookchem [lookchem.com]

- 4. 3-氨基-2-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Amino-2-methylpyridine | C6H8N2 | CID 572616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Amino-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-2-methylpyridine, a significant heterocyclic amine in medicinal and chemical research. This document details available experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into its structural characterization. Due to the limited availability of a complete public dataset for 3-Amino-2-methylpyridine, this guide also incorporates comparative data from its isomer, 2-Amino-3-methylpyridine, to provide a thorough analytical perspective.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 3-Amino-2-methylpyridine and its isomer.

Table 1: Mass Spectrometry (MS) Data for 3-Amino-2-methylpyridine

| Parameter | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol [1] |

| Ionization Method | Electron Ionization (EI) |

| m/z of Molecular Ion (M⁺) | 108[2] |

| Second Highest m/z Peak | 80[2] |

| Third Highest m/z Peak | 43[2] |

Table 2: Infrared (IR) Spectroscopy Data for 2-Amino-3-methylpyridine (Isomer)

| Wavenumber (cm⁻¹) | Interpretation |

| 3450, 3320 | N-H stretch (primary amine) |

| 3050 | C-H stretch (aromatic) |

| 2920 | C-H stretch (methyl) |

| 1620 | N-H bend (primary amine) |

| 1590, 1470 | C=C stretch (aromatic ring) |

| 830, 780, 740 | C-H bend (out-of-plane) |

Note: This data is for the isomer 2-Amino-3-methylpyridine and is provided for comparative purposes. The IR spectrum of 3-Amino-2-methylpyridine is expected to show similar characteristic peaks.

Table 3: ¹H NMR Spectroscopy Data for 2-Amino-3-methylpyridine (Isomer) in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.93 | d | 1H | H-6 |

| 7.23 | d | 1H | H-4 |

| 6.58 | t | 1H | H-5 |

| 4.60 | br s | 2H | -NH₂ |

| 2.09 | s | 3H | -CH₃ |

Note: This data is for the isomer 2-Amino-3-methylpyridine and is provided for comparative purposes. The ¹H NMR spectrum of 3-Amino-2-methylpyridine is expected to show a singlet for the methyl group, a broad singlet for the amine protons, and three distinct signals for the aromatic protons.

Table 4: ¹³C NMR Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C2 |

| ~145 | C6 |

| ~138 | C3 |

| ~122 | C4 |

| ~120 | C5 |

| ~20 | -CH₃ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of 3-Amino-2-methylpyridine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of solid 3-Amino-2-methylpyridine is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Amino-2-methylpyridine.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-Amino-2-methylpyridine. Due to the limited availability of experimental data for the isolated molecule, this guide combines findings from crystallographic studies of its derivatives in protein complexes with established computational and spectroscopic methodologies to present a thorough analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by detailing the key structural features of 3-Amino-2-methylpyridine and providing in-depth experimental and computational protocols for its characterization.

Introduction

3-Amino-2-methylpyridine is a heterocyclic amine of significant interest in medicinal chemistry, primarily for its role as a scaffold in the development of potent and selective enzyme inhibitors. Its derivatives have been notably successful as ligands for bromodomains, which are key epigenetic readers and promising targets for therapeutic intervention in various diseases, including cancer. A precise understanding of the molecular structure and conformational preferences of the 3-Amino-2-methylpyridine core is paramount for the rational design of novel therapeutics with enhanced efficacy and selectivity.

This guide explores the structural characteristics of 3-Amino-2-methylpyridine through an examination of its bound conformations in protein crystal structures and theoretical predictions of its gas-phase and solution-phase behavior. Furthermore, it provides detailed protocols for the experimental and computational techniques essential for a comprehensive structural and conformational analysis.

Molecular Structure

The molecular structure of 3-Amino-2-methylpyridine is characterized by a pyridine ring substituted with an amino group at the 3-position and a methyl group at the 2-position. The presence of the amino and methyl groups introduces steric and electronic effects that influence the geometry of the pyridine ring and the conformational preferences of the exocyclic amino group.

Crystallographic Data of Derivatives

Computational Modeling

To supplement the lack of experimental data for the isolated molecule, Density Functional Theory (DFT) calculations can be employed to predict its optimized geometry. These calculations provide valuable insights into bond lengths, bond angles, and dihedral angles in the gas phase, which can be correlated with experimental findings for its derivatives.

Table 1: Predicted Geometric Parameters of 3-Amino-2-methylpyridine (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C2-C3 | 1.405 | |

| C3-C4 | 1.398 | |

| C4-C5 | 1.391 | |

| C5-C6 | 1.396 | |

| C6-N1 | 1.341 | |

| N1-C2 | 1.345 | |

| C2-C(methyl) | 1.510 | |

| C3-N(amino) | 1.385 | |

| **Bond Angles (°) ** | ||

| N1-C2-C3 | 122.5 | |

| C2-C3-C4 | 118.0 | |

| C3-C4-C5 | 119.5 | |

| C4-C5-C6 | 118.8 | |

| C5-C6-N1 | 123.2 | |

| C6-N1-C2 | 118.0 | |

| C(methyl)-C2-N1 | 116.5 | |

| C(methyl)-C2-C3 | 121.0 | |

| N(amino)-C3-C2 | 120.5 | |

| N(amino)-C3-C4 | 121.5 | |

| Dihedral Angles (°) | ||

| H-N(amino)-C3-C2 | 0.0 / 180.0 | |

| C(methyl)-C2-C3-N(amino) | 0.0 |

Note: These are hypothetical values for illustrative purposes and would be obtained from a DFT calculation.

Conformational Analysis

The primary conformational flexibility in 3-Amino-2-methylpyridine arises from the rotation of the amino and methyl groups relative to the pyridine ring.

Rotational Isomers

The rotation around the C3-N(amino) bond is of particular interest as it can influence the molecule's hydrogen bonding capabilities and overall shape. Computational studies can map the potential energy surface for this rotation, identifying the most stable conformations. It is predicted that the planar conformation, where the amino group's hydrogen atoms lie in the plane of the pyridine ring, is the most stable due to favorable electronic delocalization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. Chemical shifts and coupling constants are sensitive to the local electronic and steric environment, providing insights into the time-averaged conformation. For 3-Amino-2-methylpyridine, ¹H and ¹³C NMR spectra would be expected to show distinct signals for each of the aromatic protons and carbons, as well as for the methyl and amino protons. Variable temperature NMR studies could potentially reveal information about the rotational barriers of the substituent groups.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can provide further information about the molecular structure and bonding. Characteristic vibrational modes for the pyridine ring, C-N stretching, and N-H bending can be identified and compared with theoretical predictions to validate the computed structure.

Experimental and Computational Protocols

X-ray Crystallography

The definitive method for determining the solid-state structure of a molecule is single-crystal X-ray diffraction.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization: High-purity 3-Amino-2-methylpyridine is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, toluene). Slow evaporation of the solvent at a constant temperature is a common method for growing single crystals.

-

Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.

Computational Chemistry

DFT calculations are a cornerstone of modern structural and conformational analysis.

Protocol for DFT Calculations:

-

Input File Preparation: The initial 3D structure of 3-Amino-2-methylpyridine is built using molecular modeling software.

-

Geometry Optimization: A geometry optimization is performed using a suitable level of theory and basis set (e.g., B3LYP functional with a 6-311++G(d,p) basis set) to find the minimum energy structure.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

-

Conformational Search (Optional): To explore different conformations, a potential energy surface scan can be performed by systematically rotating specific dihedral angles (e.g., the C2-C3-N(amino)-H dihedral).

-

NBO Analysis: Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution and intramolecular interactions.

Visualizations

Caption: Experimental and computational workflow for structural analysis.

Caption: Relationship between planar and non-planar conformations.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of 3-Amino-2-methylpyridine, a molecule of considerable importance in drug discovery. By integrating data from crystallographic studies of its derivatives with the predictive power of computational chemistry and the analytical capabilities of spectroscopic methods, a comprehensive understanding of its structural features can be achieved. The detailed protocols provided herein offer a roadmap for researchers seeking to further investigate this and related molecules. A thorough grasp of the subtle interplay of steric and electronic effects within the 3-Amino-2-methylpyridine scaffold will undoubtedly facilitate the design of next-generation therapeutics with improved pharmacological profiles.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Amino-2-methylpyridine (CAS 3430-10-2), a versatile heterocyclic amine used as a building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct quantitative data for this specific compound in peer-reviewed literature, this guide synthesizes available information, presents data for structurally related and isomeric aminopyridines as valuable reference points, and provides detailed, adaptable experimental protocols for determining its solubility and stability profiles. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with 3-Amino-2-methylpyridine.

Introduction

3-Amino-2-methylpyridine, also known as 3-amino-2-picoline, is an aromatic amine featuring a pyridine ring substituted with an amino group at the 3-position and a methyl group at the 2-position. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel bioactive molecules. Understanding its solubility and stability is critical for optimizing reaction conditions, developing purification strategies, formulating products, and ensuring the quality and shelf-life of resulting substances. While some sources describe it as having "good solubility and stability," this guide aims to provide a more detailed and actionable understanding by leveraging data from closely related analogs and outlining robust experimental procedures.[1]

Physicochemical Properties of 3-Amino-2-methylpyridine

A summary of the key physicochemical properties of 3-Amino-2-methylpyridine is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3430-10-2 | [2][3] |

| Molecular Formula | C₆H₈N₂ | [2][3] |

| Molecular Weight | 108.14 g/mol | [2][3] |

| Appearance | White to gray to brown solid/crystal/powder | [1] |

| Melting Point | 114-119 °C | |

| Purity | ≥97% |

Solubility Profile

Direct quantitative solubility data for 3-Amino-2-methylpyridine is not extensively available. However, the solubility of isomeric aminopyridines provides a strong indication of its likely behavior in various solvents.

Quantitative Solubility Data for Structurally Related Compounds

The solubility of 2-aminopyridine has been determined in a range of organic solvents at temperatures from 273.15 K to 313.15 K, as shown in Table 2.[4] The data indicates that solubility increases with temperature and is highest in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF).[4]

Table 2: Mole Fraction Solubility (x) of 2-Aminopyridine in Various Solvents at Different Temperatures (K) [4]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol |

| 273.15 | 0.2154 | 0.1783 | 0.1512 | 0.0815 | 0.1347 | 0.0763 |

| 278.15 | 0.2423 | 0.2011 | 0.1713 | 0.0932 | 0.1531 | 0.0869 |

| 283.15 | 0.2719 | 0.2261 | 0.1934 | 0.1064 | 0.1732 | 0.0988 |

| 288.15 | 0.3046 | 0.2536 | 0.2177 | 0.1211 | 0.1953 | 0.1121 |

| 293.15 | 0.3407 | 0.2839 | 0.2445 | 0.1376 | 0.2195 | 0.1271 |

| 298.15 | 0.3807 | 0.3175 | 0.2741 | 0.1561 | 0.2461 | 0.1439 |

| 303.15 | 0.4251 | 0.3547 | 0.3069 | 0.1768 | 0.2754 | 0.1629 |

| 308.15 | 0.4745 | 0.3961 | 0.3432 | 0.2001 | 0.3078 | 0.1843 |

| 313.15 | 0.5295 | 0.4421 | 0.3836 | 0.2262 | 0.3435 | 0.2084 |

| Temperature (K) | Acetonitrile | n-Hexane | Cyclohexane | DMF | NMP |

| 273.15 | 0.0511 | 0.0031 | 0.0016 | 0.2241 | 0.3412 |

| 278.15 | 0.0593 | 0.0037 | 0.0019 | 0.2513 | 0.3826 |

| 283.15 | 0.0687 | 0.0044 | 0.0023 | 0.2816 | 0.4289 |

| 288.15 | 0.0795 | 0.0052 | 0.0028 | 0.3153 | 0.4808 |

| 293.15 | 0.0920 | 0.0062 | 0.0034 | 0.3529 | 0.5391 |

| 298.15 | 0.1064 | 0.0074 | 0.0041 | 0.3949 | 0.6046 |

| 303.15 | 0.1230 | 0.0088 | 0.0050 | 0.4419 | 0.6784 |

| 308.15 | 0.1423 | 0.0105 | 0.0061 | 0.4946 | 0.7618 |

| 313.15 | 0.1646 | 0.0125 | 0.0074 | 0.5539 | 0.8561 |

For 4-aminopyridine, quantitative and qualitative solubility data is available from various sources and is summarized in Table 3.

Table 3: Solubility of 4-Aminopyridine in Various Solvents

| Solvent | Solubility | Temperature | Reference |

| Water | 112 g/L | 20 °C | [5][6] |

| PBS (pH 7.2) | ~30 mg/mL | Not specified | [7] |

| Ethanol | Very soluble (~30 mg/mL) | Not specified | [5][7] |

| DMSO | Soluble (~30 mg/mL) | Not specified | [7] |

| Dimethyl formamide (DMF) | Soluble (~30 mg/mL) | Not specified | [7] |

| Ethyl ether | Soluble | Not specified | [5] |

| Benzene | Soluble | Not specified | [5] |

| Ligroin | Slightly soluble | Not specified | [5] |

Given that 3-Amino-2-methylpyridine is a solid at room temperature and possesses both a basic amino group and a polar pyridine ring, its solubility is expected to be significant in polar protic and aprotic solvents. It is known to be soluble in methanol. It will likely exhibit low solubility in non-polar solvents like hexane and cyclohexane.

Proposed Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of 3-Amino-2-methylpyridine is the isothermal shake-flask method.[4][8]

Objective: To determine the equilibrium solubility of 3-Amino-2-methylpyridine in a selection of solvents at various temperatures.

Materials:

-

3-Amino-2-methylpyridine (purity >98%)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Amino-2-methylpyridine to a series of vials, each containing a known volume (e.g., 5 mL) of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.[8]

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Weigh the vial again to determine the mass of the dissolved solid.

-

Alternatively, the concentration of the saturated solution can be determined by a validated analytical method, such as HPLC-UV, after appropriate dilution.

-

-

Calculation:

-

Calculate the solubility in units such as g/L, mg/mL, or mole fraction.

-

A visual representation of this workflow is provided below.

Stability Profile

The stability of 3-Amino-2-methylpyridine is a critical parameter for its storage, handling, and application. While specific stability studies are lacking, data from related aminopyridines and general chemical principles can guide our understanding. A safety data sheet for the isomer 2-amino-3-methylpyridine notes that it is stable under normal conditions but should be protected from air, direct sunlight, and high temperatures.[9]

Stability Data for Structurally Related Compounds

A study on 4-aminopyridine and 3,4-diaminopyridine provides excellent insight into the stability of aminopyridines in a solid dosage form.[10] The findings are summarized in Table 4.

Table 4: Chemical Stability of 4-Aminopyridine and 3,4-Diaminopyridine Capsules [10]

| Storage Condition | Duration | Observation | Result |

| Refrigeration (4 °C), protected from light | 6 months | No visible changes in capsules or powder content. | Excellent chemical stability, little to no loss of drug content. |

| Room Temperature (22-24 °C), protected from light | 6 months | No visible changes in capsules or powder content. | Excellent chemical stability, little to no loss of drug content. |

| Elevated Temperature (37 °C), protected from light | 1 month | No visible changes in capsules or powder content. | Excellent chemical stability, little to no loss of drug content. |

Another study on 3,4-diaminopyridine investigated its degradation under oxidative stress. It was found that the molecular (non-ionized) form was more susceptible to oxidation by hydrogen peroxide than the salt (ionized) form.[11] The primary degradation products identified were 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide.[11] This suggests that the amino group and the pyridine nitrogen are potential sites of oxidative degradation.

Proposed Experimental Protocol for Stability and Forced Degradation Studies

To comprehensively evaluate the stability of 3-Amino-2-methylpyridine, a forced degradation study should be conducted. This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing to identify potential degradation products and establish a stability-indicating analytical method.[12][13]

Objective: To assess the stability of 3-Amino-2-methylpyridine under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.

Materials:

-

3-Amino-2-methylpyridine

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3-30%)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers for mobile phase

-

HPLC system with a photodiode array (PDA) or UV detector

-

Photostability chamber

-

Oven

Procedure: Forced Degradation

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat (e.g., at 60-80 °C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat (e.g., at 60-80 °C) for a specified time. Neutralize the solution before analysis.[14]

-

Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide (e.g., 3-30%) at room temperature for a specified time.[11]

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80-100 °C) for a specified time.[14]

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][16] A control sample should be kept in the dark.

Procedure: Development of a Stability-Indicating HPLC Method

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent 3-Amino-2-methylpyridine peak from all degradation products formed during the forced degradation studies. A gradient elution method is often required.[17]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[18]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and impurities have significant absorbance. A PDA detector is useful for assessing peak purity.

-

-

Method Validation: Validate the developed method according to ICH guidelines.[19] Key validation parameters include:

-

Specificity: Demonstrated by the separation of the main peak from all degradation products. Peak purity analysis should be performed.

-

Linearity: Assess the method's ability to obtain results that are directly proportional to the concentration of the analyte.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: (Repeatability and Intermediate Precision) Assess the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

-

The logical flow for conducting these stability studies is depicted below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-2-methylpyridine | C6H8N2 | CID 572616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Aminopyridine CAS#: 504-24-5 [m.chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. lobachemie.com [lobachemie.com]

- 10. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. database.ich.org [database.ich.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 3-Amino-2-methylpyridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-methylpyridine, also known as 3-amino-2-picoline, is a pivotal heterocyclic amine that serves as a versatile building block in the synthesis of a wide array of functional molecules. Its strategic placement of an amino and a methyl group on the pyridine ring imparts unique reactivity, making it a valuable intermediate in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of 3-Amino-2-methylpyridine, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction and Discovery

The history of 3-Amino-2-methylpyridine is intrinsically linked to the broader development of pyridine chemistry. While a singular moment of discovery by an individual is not documented, its emergence as a recognized compound arose from the systematic exploration of methods to functionalize the pyridine ring in the late 19th and early 20th centuries. The advent of reactions for the nitration of picolines (methylpyridines) and subsequent reduction of the nitro group were crucial milestones that enabled the synthesis and isolation of various aminomethylpyridines, including the 3-amino-2-methyl isomer.

Its significance grew with the burgeoning pharmaceutical and dye industries, which required a diverse palette of heterocyclic intermediates. Today, 3-Amino-2-methylpyridine is recognized as a key starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) targeting neurological disorders and anti-inflammatory agents.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of 3-Amino-2-methylpyridine is essential for its application in synthesis and for the characterization of its derivatives.

Physical Properties

The physical characteristics of 3-Amino-2-methylpyridine are summarized in the table below, providing key data for its handling and use in experimental setups.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂ | [2] |

| Molecular Weight | 108.14 g/mol | [2] |

| Appearance | White to off-white or beige crystalline solid | [3] |

| Melting Point | 114-119 °C | [1][3] |

| Boiling Point | 236.8 °C at 760 mmHg | [1][3] |

| Density | 1.068 g/cm³ | [1][3] |

| Flash Point | 120.1 °C | [1][3] |

| Solubility | Soluble in methanol | [3] |

Spectroscopic Data

Spectroscopic data is critical for the identification and purity assessment of 3-Amino-2-methylpyridine.

| Spectroscopy | Key Data and Interpretation |

| ¹H NMR | Data for the isomeric 2-Amino-3-methylpyridine in CDCl₃ shows characteristic shifts for the methyl group and aromatic protons, which can be used for comparative analysis. For 2-Amino-3-methylpyridine: δ ~2.1 ppm (s, 3H, CH₃), δ ~6.6 ppm (dd, 1H, H-5), δ ~7.2 ppm (dd, 1H, H-4), δ ~7.9 ppm (dd, 1H, H-6), and a broad singlet for the NH₂ protons. |

| ¹³C NMR | Data for the isomeric 2-Amino-3-methylpyridine reveals distinct signals for the methyl carbon and the five pyridine ring carbons, aiding in structural confirmation. |

| Infrared (IR) | The IR spectrum of aminopyridines typically shows characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹, C-H stretching for the aromatic ring and methyl group, and C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 108), along with characteristic fragmentation patterns. |

Historical and Modern Synthesis Protocols

The synthesis of 3-Amino-2-methylpyridine has evolved from classical reduction methods to more refined modern techniques. A common and historically significant pathway involves the reduction of a nitro precursor.

General Synthesis Workflow

The most prevalent synthetic route to 3-Amino-2-methylpyridine involves a two-step process starting from a suitable picoline derivative. This workflow is depicted in the diagram below.

Caption: A generalized two-step synthesis of 3-Amino-2-methylpyridine.

Key Experimental Protocols

Detailed methodologies for the synthesis of 3-Amino-2-methylpyridine are crucial for reproducible results in a laboratory setting. Below are representative protocols for both a classical and a modern synthetic approach.

This method is representative of historical approaches to the reduction of aromatic nitro compounds.

Objective: To synthesize 3-Amino-2-methylpyridine by the reduction of 2-Methyl-3-nitropyridine using tin and hydrochloric acid.

Materials:

-

2-Methyl-3-nitropyridine

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 2-Methyl-3-nitropyridine and granulated tin.

-

Slowly add concentrated hydrochloric acid to the flask. The addition may be exothermic, so cooling in an ice bath may be necessary.

-

After the initial reaction subsides, heat the mixture to reflux with stirring. The reaction progress can be monitored by the consumption of the starting material (e.g., by TLC).

-

Once the reaction is complete, cool the flask to room temperature.

-

Carefully basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly alkaline. This will precipitate tin salts.

-

Extract the aqueous slurry with a suitable organic solvent, such as diethyl ether, multiple times.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent, and remove the solvent under reduced pressure to yield crude 3-Amino-2-methylpyridine.

-

The crude product can be further purified by recrystallization or sublimation.

This method utilizes a palladium-on-carbon catalyst for a more efficient and cleaner reduction.

Objective: To prepare 3-Amino-2-methylpyridine via the catalytic hydrogenation of 2-Methyl-3-nitropyridine.

Materials:

-

2-Methyl-3-nitropyridine

-

Methanol or Ethanol as a solvent

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10% Pd)

-

Hydrogen gas (H₂) source

-

A suitable hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

-

Dissolve 2-Methyl-3-nitropyridine in a suitable solvent such as methanol in a hydrogenation vessel.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir or agitate the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Rinse the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 3-Amino-2-methylpyridine. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Development and Organic Synthesis

3-Amino-2-methylpyridine is a valuable precursor in the synthesis of a variety of biologically active molecules. Its utility stems from the reactivity of the amino group in nucleophilic substitutions and coupling reactions, allowing for the construction of more complex molecular architectures.[1] It is a key building block in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the creation of anti-inflammatory and antimicrobial agents.[1] In the agrochemical sector, it is used in the formulation of effective herbicides and pesticides.[1]

Signaling Pathways and Mechanisms of Action

Currently, there is no documented evidence to suggest that 3-Amino-2-methylpyridine itself is directly involved in specific biological signaling pathways as a modulator or ligand. Its primary role in the context of drug development is that of a synthetic intermediate, which is used to construct larger, more complex molecules that may have biological activity. The final products derived from 3-Amino-2-methylpyridine may interact with various signaling pathways, but this is a function of the overall molecular structure of the final compound, not of the 3-Amino-2-methylpyridine moiety itself.

Conclusion

3-Amino-2-methylpyridine has a rich history rooted in the foundational advancements of heterocyclic chemistry. From its early synthesis via classical reduction methods to modern catalytic processes, it has remained a compound of significant interest to synthetic chemists. Its well-characterized physicochemical properties and versatile reactivity make it an indispensable tool in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of this important molecule for researchers and professionals engaged in the chemical sciences.

References

Biological Screening of Novel 3-Amino-2-methylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel derivatives based on the 3-Amino-2-methylpyridine core, with a particular focus on the extensively studied imidazo[1,2-a]pyridine scaffold, which is often synthesized from 2-aminopyridine precursors. This document details their anticancer and antimicrobial activities, presents detailed experimental protocols for key screening assays, and visualizes relevant biological pathways and experimental workflows.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 3-Amino-2-methylpyridine serves as a versatile starting material for the synthesis of various heterocyclic compounds, including the prominent imidazo[1,2-a]pyridine class of molecules. These derivatives have garnered significant interest due to their potent anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties. This guide focuses on the methodologies and data interpretation central to the biological screening of these promising compounds.

Data Presentation: Biological Activities

The following tables summarize the quantitative data on the biological activities of representative imidazo[1,2-a]pyridine derivatives, which are frequently synthesized from 2-aminopyridine precursors.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | A375 (Melanoma) | 0.14 | [1] |

| HeLa (Cervical) | 0.21 | [1] | |

| Compound 2 | T47D (Breast) | >10 | [1] |

| Compound 3 (12b) | Hep-2 (Laryngeal) | 11 | [2][3] |

| HepG2 (Liver) | 13 | [2][3] | |

| MCF-7 (Breast) | 11 | [2][3] | |

| A375 (Melanoma) | 11 | [2][3] | |

| Compound 4 (IP-5) | HCC1937 (Breast) | 45 | [4] |

| Compound 5 (IP-6) | HCC1937 (Breast) | 47.7 | [4] |

| Compound 6 | A375 (Melanoma) | <12 | [1] |

| WM115 (Melanoma) | <12 | [1] | |

| Compound 7 | HeLa (Cervical) | 9.7 - 44.6 | [1] |

| Compound 8 | HT-29 (Colon) | 4.15 ± 2.93 | [5] |

| Compound 9 | B16F10 (Melanoma) | 21.75 ± 0.81 | [5] |

| Compound 10 | MCF-7 (Breast) | 14.81 ± 0.20 | [5] |

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound A | Staphylococcus aureus | 3.12 | [6] |

| Compound B (4a) | Staphylococcus aureus | 7.8 | [6] |

| Compound C (4b) | Staphylococcus aureus | 31.25 | [6] |

| Compound D (5c) | Staphylococcus aureus | 0.08 | [6] |

| MRSA | 19.53 | [6] | |

| Salmonella typhi | 0.63 | [6] | |

| Klebsiella pneumoniae | 0.08 | [6] | |

| Pseudomonas aeruginosa | 0.63 | [6] | |

| Compound E (4e) | Pseudomonas aeruginosa | 0.5 - 1.0 mg/mL | [7] |

| Staphylococcus aureus | 0.5 - 1.0 mg/mL | [7] | |

| Escherichia coli CTXM | 0.5 - 0.7 mg/mL | [7] | |

| Klebsiella pneumoniae NDM | 0.5 - 0.7 mg/mL | [7] | |

| Compound F | Mycobacterium tuberculosis (replicating) | 0.004 | [8] |

| Compound G | Mycobacterium tuberculosis (replicating) | 0.4 - 1.9 | [8] |

| MDR-TB | 0.07 - 2.2 | [8] | |

| XDR-TB | 0.07 - 0.14 | [8] |

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, remove the treatment medium. Add 100 µL of fresh medium and 20 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents.

Principle: A filter paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile cotton swabs

-

Sterile saline or Tryptic Soy Broth

-

0.5 McFarland turbidity standard

-

Sterile filter paper disks

-

Test compounds

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: From a pure culture, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Press the swab firmly against the inside wall of the tube to remove excess fluid. Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Disk Application: Prepare sterile filter paper disks impregnated with a known concentration of the test compounds. Using sterile forceps, place the disks onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar. Place no more than 12 disks on a 150 mm plate or 6 disks on a 100 mm plate, ensuring they are at least 24 mm apart from center to center.

-

Incubation: Invert the plates and incubate them at 35-37°C for 18-24 hours.

-

Zone Measurement: After incubation, measure the diameter of the zone of inhibition around each disk to the nearest millimeter using a ruler or calipers.

-

Interpretation: The diameter of the zone of inhibition is inversely proportional to the Minimum Inhibitory Concentration (MIC). The results are typically interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts, although for novel compounds, the zone diameter itself is a measure of activity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the biological screening of novel 3-Amino-2-methylpyridine derivatives.

Caption: A generalized workflow for the discovery and biological evaluation of novel pyridine derivatives.

Signaling Pathway: Anticancer Mechanism

Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Putative Antimicrobial Mechanisms

The antimicrobial action of imidazo[1,2-a]pyridine derivatives may involve multiple targets within the bacterial cell.

References

- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]

- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 3-Amino-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1] The use of substituted pyridines, such as 3-Amino-2-methylpyridine, in these reactions is of significant interest as the resulting products are valuable scaffolds in medicinal chemistry.

However, the presence of an unprotected primary amino group on the pyridine ring presents a significant challenge. The lone pairs of electrons on both the pyridine and amino nitrogen atoms can coordinate with the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle.[2] This can result in low yields or reaction failure.[3] Despite these challenges, successful Suzuki couplings of aminopyridines can be achieved without the need for protecting groups by carefully selecting the catalyst, ligand, base, and reaction conditions.[4][5]

These application notes provide an overview of the key considerations and detailed protocols for performing Suzuki cross-coupling reactions with 3-Amino-2-methylpyridine derivatives.

Challenges in Suzuki Coupling of Aminopyridines

The primary obstacle in the Suzuki coupling of aminopyridines is the potential for catalyst inhibition. Both the pyridine ring nitrogen and the exocyclic amino group can act as ligands for the palladium center, leading to the formation of stable, inactive complexes that disrupt the catalytic cycle. The electron-donating nature of the amino group can also decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition, a crucial step in the reaction mechanism.[2]

To overcome these challenges, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often beneficial. These ligands can promote the desired catalytic activity while minimizing catalyst inhibition.[2] The choice of base is also critical, with weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often proving more effective than stronger bases.[2]

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][7]